N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazine ring fused with an oxadiazole ring, and it is substituted with an isopropylthio group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is suggested that similar compounds may inhibit enzymes such as tyrosine kinases and c-met kinase , as well as induce apoptosis and tumor hypoxia .
Biochemical Pathways
Similar compounds have been found to affect a number of pathways, including those involved in the inhibition of enzymes and induction of apoptosis and tumor hypoxia .
Result of Action
Similar compounds have shown inhibitory action on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The pyrazine ring can be introduced through a subsequent cyclization reaction. The isopropylthio group is usually introduced via a nucleophilic substitution reaction using isopropylthiol as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
- N-(5-(3-(ethylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
Uniqueness
N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is unique due to the presence of the isopropylthio group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-10(2)24-12-5-3-4-11(8-12)15-20-21-16(23-15)19-14(22)13-9-17-6-7-18-13/h3-10H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVQZZOCNWVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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